molecular formula C13H13ClN4 B14149871 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine

Cat. No.: B14149871
M. Wt: 260.72 g/mol
InChI Key: RMZNUQAQSGKEDU-OVCLIPMQSA-N
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Description

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a hydrazone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine typically involves the condensation reaction between 4-chlorobenzaldehyde and 4,6-dimethyl-2-hydrazinylpyrimidine. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and cytotoxic agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine involves its interaction with cellular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. This compound may also interfere with DNA synthesis by binding to nucleic acids, thereby exerting cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its hydrazone moiety is particularly reactive, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H13ClN4

Molecular Weight

260.72 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C13H13ClN4/c1-9-7-10(2)17-13(16-9)18-15-8-11-3-5-12(14)6-4-11/h3-8H,1-2H3,(H,16,17,18)/b15-8+

InChI Key

RMZNUQAQSGKEDU-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=CC=C(C=C2)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=CC=C(C=C2)Cl)C

solubility

17.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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